molecular formula C11H20 B1582261 3-Undecyne CAS No. 60212-30-8

3-Undecyne

Cat. No.: B1582261
CAS No.: 60212-30-8
M. Wt: 152.28 g/mol
InChI Key: DPWGJNPCPLQVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Undecyne is an organic compound with the molecular formula C₁₁H₂₀. It is an alkyne, characterized by the presence of a triple bond between two carbon atoms. This compound is also known by its systematic name, undec-3-yne. It is a colorless liquid at room temperature and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Undecyne can be synthesized through several methods. One common approach involves the reaction of 1-decyne with an alkyl halide in the presence of a strong base such as sodium amide. This reaction typically occurs under anhydrous conditions to prevent the base from reacting with water.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes. One such method includes the dehydrohalogenation of 3-undecyl halides using a strong base. This process is typically carried out in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Undecyne undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

    Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield 3-undecane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3-bromo-undecyne.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogen gases (e.g., bromine), light or heat to initiate the reaction.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated alkynes.

Scientific Research Applications

3-Undecyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Researchers use this compound in studies involving enzyme inhibition and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Undecyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions with various reagents. The molecular targets and pathways involved depend on the specific reaction and application. For example, in enzyme inhibition studies, this compound can interact with the active site of enzymes, blocking their activity.

Comparison with Similar Compounds

    1-Undecyne: Another alkyne with the triple bond at the first carbon atom.

    2-Undecyne: Similar structure but with the triple bond at the second carbon atom.

    4-Undecyne: The triple bond is located at the fourth carbon atom.

Comparison: 3-Undecyne is unique due to the position of the triple bond at the third carbon atom, which influences its reactivity and the types of reactions it can undergo. Compared to 1-Undecyne and 2-Undecyne, this compound may exhibit different physical and chemical properties, such as boiling point and reactivity with specific reagents.

Properties

IUPAC Name

undec-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-5,7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWGJNPCPLQVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208961
Record name 3-Undecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60212-30-8
Record name 3-Undecyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060212308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Undecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Undecyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Undecyne
Reactant of Route 2
Reactant of Route 2
3-Undecyne
Reactant of Route 3
Reactant of Route 3
3-Undecyne
Reactant of Route 4
Reactant of Route 4
3-Undecyne
Reactant of Route 5
Reactant of Route 5
3-Undecyne
Reactant of Route 6
Reactant of Route 6
3-Undecyne
Customer
Q & A

Q1: What is the significance of 3-Undecyne in lemongrass essential oil?

A1: this compound is a component identified in lemongrass (Cymbopogon citratus) essential oil. Research indicates that the essential oil composition, including the presence of specific compounds like this compound, can vary significantly depending on the maturity stage of the lemongrass plant at harvest. [, ] This suggests that this compound, along with other components, contributes to the overall chemical profile and potentially the aroma of lemongrass essential oil.

Q2: Is this compound found in lemongrass essential oil throughout the plant's growth cycle?

A2: While research [, ] detected a total of 65 compounds across different maturity stages of lemongrass, only 13 were consistently present. Interestingly, this compound is among these 13 compounds, along with others like β-myrcene, neral, and geranial. This suggests that while the overall composition changes, certain compounds like this compound maintain a consistent presence throughout the lemongrass plant's growth.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.